An In-depth Technical Guide to 4-Methyl-1-phenylpentan-1-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Methyl-1-phenylpentan-1-one: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-methyl-1-phenylpentan-1-one, a ketone with significant applications in organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, structure, synthesis methodologies, and its role as a key chemical intermediate.
Molecular Structure and Chemical Identity
4-Methyl-1-phenylpentan-1-one, also known as 4-methyl-valerophenone or isocaprophenone, is an organic compound belonging to the ketone class.[1] Its structure features a phenyl group attached to a carbonyl carbon, which is part of a five-carbon pentanone chain with a methyl group at the fourth carbon position.[1]
The molecular formula for this compound is C₁₂H₁₆O, and it has a molecular weight of approximately 176.26 g/mol .[1][2][3][4] The unique arrangement of its functional groups makes it a valuable building block for creating more complex molecules.[5]
Caption: 2D structure of 4-Methyl-1-phenylpentan-1-one.
Physicochemical Properties
The physical and chemical properties of 4-methyl-1-phenylpentan-1-one are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆O | [1][2][3][4] |
| Molecular Weight | 176.25 g/mol | [1][2][3][4][6] |
| CAS Number | 2050-07-9 | [1][3][4] |
| Appearance | Colorless to light yellowish liquid | [2][6] |
| Melting Point | -1 to -2 °C | [1][2] |
| Boiling Point | 253.2 - 255.5 °C at 760 mmHg | [1][2][7] |
| Density | 0.94 - 0.9623 g/cm³ | [1][2][7] |
| Flash Point | 99.4 °C | [1][2][7] |
| Refractive Index | 1.496 - 1.533 | [1][2] |
| Vapor Pressure | 0.0185 mmHg at 25 °C | [1][2] |
Synthesis Protocols
A well-established and reliable method for the synthesis of 4-methyl-1-phenylpentan-1-one is through a Grignard reaction.[5] This method involves the nucleophilic attack of an organometallic reagent (a Grignard reagent) on an electrophilic carbonyl carbon.[5]
Grignard Reaction Synthesis
This synthetic route utilizes isopentylmagnesium bromide as the Grignard reagent, which reacts with benzoyl chloride. The subsequent acidic workup yields the final ketone product.[5]
Caption: Workflow for the Grignard synthesis.
Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of isopentyl bromide in anhydrous diethyl ether is then added dropwise to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed, forming isopentylmagnesium bromide.
-
Reaction with Benzoyl Chloride: The flask is cooled in an ice bath, and a solution of benzoyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel while maintaining the temperature below 10 °C.
-
Quenching and Workup: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. It is then carefully poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with a sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield 4-methyl-1-phenylpentan-1-one.
Applications in Research and Industry
4-Methyl-1-phenylpentan-1-one serves as a crucial intermediate in various synthetic pathways.[5]
-
Pharmaceutical Synthesis: It is a building block for potentially new therapeutic agents.[5] For instance, it is used in the synthesis of α-Pyrrolidinoisohexanophenone (Hydrochloride), a phenone derivative utilized for research purposes.[7][8]
-
Organic Synthesis: The compound is explored in modern catalytic systems, including iron-catalyzed methylation and alkenylation reactions.[5] This aligns with the broader trend of employing earth-abundant metals as catalysts in organic synthesis.[5]
-
Photochemical Research: Studies have investigated its photochemical reactions, revealing its potential to form various products through a biradical trapping mechanism.[5] This research is relevant to understanding the photostability of organic compounds.[5]
-
Flavor and Fragrance Industry: While this specific ketone's olfactory properties are not extensively detailed, related aldehydes like 4-methyl-4-phenyl-1-pentanal are noted for their valuable fragrance properties.[9] This suggests potential for derivatization into fragrance compounds.
Safety and Handling
4-Methyl-1-phenylpentan-1-one is classified as harmful if swallowed and may cause an allergic skin reaction.[10]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[10]
-
Precautionary Measures:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[10]
-
Wash hands thoroughly after handling.[10]
-
Do not eat, drink, or smoke when using this product.[10]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[10]
-
In case of skin contact, wash with plenty of water. If skin irritation or a rash occurs, seek medical advice.[10]
-
If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth.[10]
-
It is imperative to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE).[11]
Spectroscopic Data
The structural elucidation of 4-methyl-1-phenylpentan-1-one is confirmed through various spectroscopic techniques. While the raw spectra are beyond the scope of this guide, references to nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are available in chemical databases.[12][13][14][15] These analytical methods are essential for verifying the purity and identity of the synthesized compound.
References
- 4-Methyl-1-phenylpentan-1-one | 2050-07-9 | Benchchem. (n.d.).
- Cas 2050-07-9, 4-methyl-1-phenylpentan-1-one | lookchem. (n.d.).
- 4-Methyl-1-Phenylpentan-1-One 2050-07-9 - Guidechem. (n.d.).
- 4-methyl-1-phenylpentan-1-one - the NIST WebBook. (n.d.).
- 4-methyl-1-phenylpentan-1-one - the NIST WebBook. (n.d.).
- 4-Methyl-1-phenyl-2-pentanone(5349-62-2) 1H NMR spectrum - ChemicalBook. (n.d.).
- 4-Methyl-1-phenylpentan-1-one | C12H16O | CID 80301 - PubChem - NIH. (n.d.).
- 4-Methyl-1-Phenylpentan-1-One 2050-07-9 wiki - Guidechem. (n.d.).
- 4-Methyl-1-phenyl-2-pentanone - Synerzine. (2018).
- Material Safety Data Sheet - 4-Methyl-4-phenylpentan-2-one - Cole-Parmer. (n.d.).
- 4-Methyl-1-phenylpentan-1-one - LookChem. (n.d.).
- 4-methyl-1-phenyl-2-pentanone - Stenutz. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025).
- 4-methyl-1-phenylpentan-1-one | 2050-07-9 - ChemicalBook. (n.d.).
- 4-Methyl-1-phenyl-2-pentanone 5349-62-2 - Guidechem. (n.d.).
- 4-Methyl-1-phenylpentan-1-ol | C12H18O | CID 11052214 - PubChem - NIH. (n.d.).
- EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals - Google Patents. (n.d.).
- 4-methyl-1-phenylpentan-1-one (C12H16O) - PubChemLite. (n.d.).
- 4-Methyl-1-phenylpentan-1-one | 2050-09-7 Manufacturer & Supplier. (n.d.).
- 4-Methyl-1-phenyl-2-pentanone - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).
- 4-methyl-1-phenylpentan-1-one - Advanced ChemBlocks. (n.d.).
Sources
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. 4-methyl-1-phenylpentan-1-one [webbook.nist.gov]
- 4. 4-methyl-1-phenylpentan-1-one [webbook.nist.gov]
- 5. 4-Methyl-1-phenylpentan-1-one | 2050-07-9 | Benchchem [benchchem.com]
- 6. finocurelaboratories.com [finocurelaboratories.com]
- 7. lookchem.com [lookchem.com]
- 8. 4-methyl-1-phenylpentan-1-one | 2050-07-9 [chemicalbook.com]
- 9. EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals - Google Patents [patents.google.com]
- 10. guidechem.com [guidechem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. 4-Methyl-1-phenyl-2-pentanone(5349-62-2) 1H NMR spectrum [chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
- 14. 4-Methyl-1-phenylpentan-1-ol | C12H18O | CID 11052214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. spectrabase.com [spectrabase.com]
